![molecular formula C11H20OSi B13064732 tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and a cis-2-ethynylcyclopropoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with cis-2-ethynylcyclopropanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) or other polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds and drug development.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound reacts with alcohols to form silyl ethers, which are more stable and can be selectively deprotected under specific conditions . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar silylation reactions but lacks the ethynylcyclopropoxy moiety.
tert-Butyldimethylsilanol: Another silylating agent with a hydroxyl group instead of the ethynylcyclopropoxy group.
tert-Butyl isocyanide: An isocyanide compound with different reactivity and applications.
Uniqueness
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is unique due to the presence of the ethynylcyclopropoxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in advanced organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H20OSi |
|---|---|
Peso molecular |
196.36 g/mol |
Nombre IUPAC |
tert-butyl-[(1R,2R)-2-ethynylcyclopropyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10+/m0/s1 |
Clave InChI |
YOYLSMWOOPDUEI-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]1C#C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


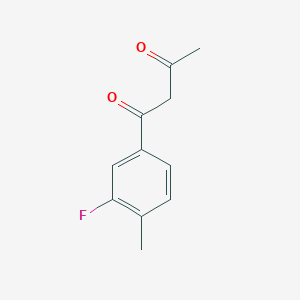
![6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13064652.png)
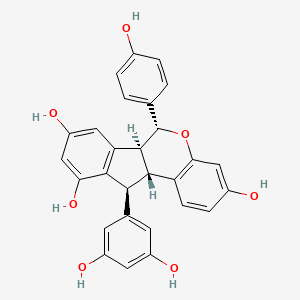
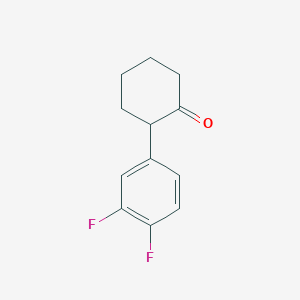
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine](/img/structure/B13064663.png)

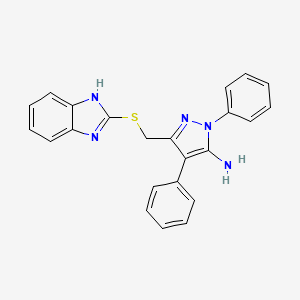
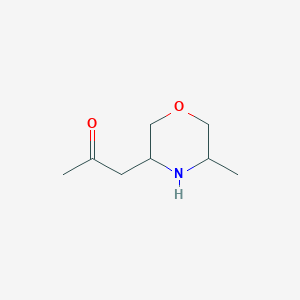
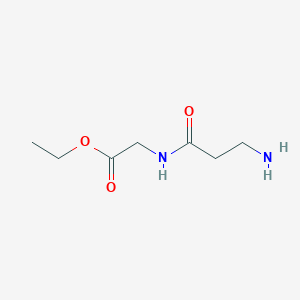
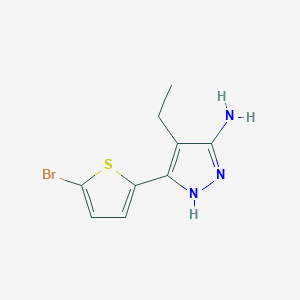
![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)
